Cas no 805-26-5 (Estriol 16a,17b-Diacetate)
Estriol 16a,17b-Diacetate Chemical and Physical Properties
Names and Identifiers
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- Estriol 16,17-diacetate
- 1,3,5(10)-Estratrien-3,16a,17b-triol 16,17-diacetate
- Estriol 16α,17β-Diacetate
- 1,3,5[10]-ESTRATRIEN-3,16ALPHA,17BETA-TRIOL 16,17-DIACETATE
- ESTRIOL 16,17-DIACETATE MM(CRM STANDARD)
- estriol-16,17-diacetate
- oestriol diacetate
- Oestriol-16,17-diacetat
- SCHEMBL2517120
- 805-26-5
- Estriol 16a,17b-Diacetate
- (1,3,5[10]-Estratrien-3,16alpha,17beta-triol 16,17-diacetate)
- (1R,2R,3aS,3bR,9bS,11aS)-2-(acetyloxy)-7-hydroxy-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl acetate
- [(8R,9S,13S,14S,16R,17R)-17-acetyloxy-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl] acetate
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- Inchi: 1S/C22H28O5/c1-12(23)26-20-11-19-18-6-4-14-10-15(25)5-7-16(14)17(18)8-9-22(19,3)21(20)27-13(2)24/h5,7,10,17-21,25H,4,6,8-9,11H2,1-3H3/t17-,18-,19+,20-,21+,22+/m1/s1
- InChI Key: OSRHRAOBVGHGFZ-BTOHRNCKSA-N
- SMILES: O(C(C)=O)[C@H]1[C@@H](C[C@H]2[C@@H]3CCC4C=C(C=CC=4[C@H]3CC[C@@]21C)O)OC(C)=O
Computed Properties
- Exact Mass: 372.19400
- Monoisotopic Mass: 372.19367399g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 604
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 6
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 72.8Ų
Experimental Properties
- Density: 1.23
- Boiling Point: 497.4°C at 760 mmHg
- Flash Point: 169°C
- Refractive Index: 1.576
- PSA: 72.83000
- LogP: 3.72160
Estriol 16a,17b-Diacetate Security Information
- WGK Germany:3
- Hazard Category Code: R20/21/22;R40
- Safety Instruction: S22-S36
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Hazardous Material Identification:
- Risk Phrases:R20/21/22; R40
Estriol 16a,17b-Diacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E888995-1mg |
Estriol 16a,17b-Diacetate |
805-26-5 | 1mg |
$110.00 | 2023-05-18 | ||
| TRC | E888995-5mg |
Estriol 16a,17b-Diacetate |
805-26-5 | 5mg |
$ 178.00 | 2023-09-07 | ||
| TRC | E888995-10mg |
Estriol 16a,17b-Diacetate |
805-26-5 | 10mg |
$316.00 | 2023-05-18 | ||
| TRC | E888995-25mg |
Estriol 16a,17b-Diacetate |
805-26-5 | 25mg |
$557.00 | 2023-05-18 | ||
| TRC | E888995-50mg |
Estriol 16a,17b-Diacetate |
805-26-5 | 50mg |
$942.00 | 2023-05-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-358138-10 mg |
Estriol 16,17-diacetate, |
805-26-5 | 10mg |
¥602.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-358138A-50 mg |
Estriol 16,17-diacetate, |
805-26-5 | 50mg |
¥2,046.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-358138-10mg |
Estriol 16,17-diacetate, |
805-26-5 | 10mg |
¥602.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-358138A-50mg |
Estriol 16,17-diacetate, |
805-26-5 | 50mg |
¥2046.00 | 2023-09-05 |
Estriol 16a,17b-Diacetate Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on Estriol 16a,17b-Diacetate
Comprehensive Overview of Estriol 16a,17b-Diacetate (CAS No. 805-26-5): Properties, Applications, and Research Insights
Estriol 16a,17b-Diacetate (CAS No. 805-26-5) is a chemically modified derivative of estriol, a naturally occurring estrogen hormone. This compound is widely studied in the field of endocrinology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. The diacetate modification at the 16a and 17b positions enhances its stability and bioavailability, making it a subject of interest for researchers exploring hormone replacement therapies (HRT) and other medical applications.
In recent years, the demand for specialized estrogen derivatives like Estriol 16a,17b-Diacetate has surged, driven by growing interest in personalized medicine and women's health. Searches for terms such as "estriol derivatives for HRT" and "CAS 805-26-5 uses" reflect this trend. The compound's ability to modulate estrogen receptors while minimizing side effects has positioned it as a promising candidate for addressing conditions like menopause symptoms, osteoporosis, and hormonal imbalances.
From a chemical perspective, Estriol 16a,17b-Diacetate exhibits distinct solubility and metabolic profiles compared to its parent compound. Its acetylated groups improve lipophilicity, which is critical for drug formulation and delivery. Researchers are also investigating its role in dermatology, particularly in formulations aimed at skin aging and hydration, aligning with the popular search query "estrogen-based skincare benefits."
The synthesis of Estriol 16a,17b-Diacetate involves precise acetylation steps, ensuring high purity and consistency. Analytical techniques such as HPLC and NMR are employed to verify its structure, as highlighted in studies referencing "CAS 805-26-5 characterization." Quality control is paramount, given its potential use in clinical settings. This attention to detail addresses another common user concern: "how to identify pure estriol diacetate."
Beyond healthcare, Estriol 16a,17b-Diacetate is explored in veterinary medicine, particularly for managing reproductive health in livestock. This application responds to the increasing search trend around "veterinary hormonal treatments." Its safety profile and efficacy in animal models have spurred further research, though regulatory approvals vary by region.
Environmental and sustainability considerations are also part of the discourse surrounding Estriol 16a,17b-Diacetate. With rising searches for "green chemistry in hormone synthesis," efforts are underway to optimize its production using eco-friendly catalysts and reduced waste protocols. These advancements cater to both scientific and ethical consumer demands.
In summary, Estriol 16a,17b-Diacetate (CAS No. 805-26-5) represents a versatile compound bridging gaps between endocrinology, pharmacology, and even cosmetics. Its evolving applications, coupled with rigorous research, ensure its relevance in answering modern health and scientific queries, from "estriol diacetate mechanism of action" to "sustainable hormone derivatives."
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